molecular formula C19H26N2O4 B2822921 tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1713163-29-1

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2822921
CAS No.: 1713163-29-1
M. Wt: 346.427
InChI Key: VACVJJYUNIUHBU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability. It is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amine, and a spirocyclic heptane ring.

Preparation Methods

The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the spirocyclic ring system through cyclization reactions.

Chemical Reactions Analysis

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl-protected amine, leading to the formation of various substituted derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with spirocyclic structures often exhibit significant anticancer properties. Studies have demonstrated that tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro, indicating potential uses in treating chronic inflammatory diseases. Further investigations are needed to elucidate the underlying mechanisms and efficacy in vivo.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with altered biological activity, thus broadening its application spectrum.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

In a model of neurotoxicity induced by amyloid-beta peptides, this compound demonstrated a protective effect against neuronal death, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 3: Anti-inflammatory Effects

Research published in Pharmacology Reports highlighted the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amine group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]octane-5-carboxylate: Similar structure but with an octane ring, offering different steric and electronic properties.

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]nonane-5-carboxylate: Features a nonane ring, providing increased flexibility and different reactivity.

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]decane-5-carboxylate: Contains a decane ring, which can influence its biological activity and stability.

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Biological Activity

Tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate, also known as a derivative of 5-azaspiro[2.4]heptane, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings to elucidate the compound's biological activities, including its synthetic pathways, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C17H23N2O6C_{17}H_{23}N_{2}O_{6}, with a molecular weight of approximately 337.37 g/mol. Its structure features a spirocyclic framework that is characteristic of many biologically active compounds, contributing to its unique interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : The initial reaction often employs benzyloxycarbonyl derivatives and various amines to construct the spirocyclic structure.
  • Protection and Deprotection Steps : The tert-butyl group serves as a protecting group during synthesis, which is later removed to yield the active form of the compound.
  • Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high assay purity (>97.5%) for biological testing.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways:

  • Enzymatic Assays : Inhibitory effects on enzymes involved in cancer metabolism have been documented, suggesting a dual role in both direct cytotoxicity and metabolic modulation .

Study 1: Anticancer Efficacy

A detailed study assessed the efficacy of this compound on human breast cancer cells:

  • Methodology : MTT assays were employed to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at nanomolar concentrations.
Concentration (µM)Cell Viability (%)
0100
185
1050
10020

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects:

  • Findings : The compound was found to activate caspase pathways leading to apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(13-21)11-15(19)20-16(22)24-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACVJJYUNIUHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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